JTE907 acts as a selective antagonist at CB2 receptors. [, ] This means it binds to the receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, preventing their downstream signaling effects. [, ]
In the context of airway inflammation, JTE907, alongside the CB1 receptor antagonist AM251, was able to antagonize the reduction in TNF-α-enhanced nerve-evoked contractions in the trachea. This suggests that both CB1 and CB2 receptors play a role in mediating the anti-inflammatory effects of cannabinoids. []
JTE907 is primarily used as a pharmacological tool to investigate the specific roles of CB2 receptors in various physiological and pathological processes. [, ] By blocking CB2 receptor activity, researchers can elucidate the contribution of this receptor subtype to observed effects.
JTE907 has been used in studies investigating the role of CB2 receptors in airway inflammation and hyper-responsiveness. [] Research suggests that CB2 receptors, alongside CB1 receptors, may play a role in modulating acetylcholine release in the airways and influence airway contractility, particularly in the context of inflammation. []
Researchers have employed JTE907 to explore the functional selectivity of various CB2 ligands. [] Studies have shown that different classes of CB2 ligands exhibit varying degrees of efficacy and bias towards specific signaling pathways downstream of the receptor. [] JTE907 serves as a reference compound to compare and contrast the pharmacological profiles of other CB2 ligands.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2